molecular formula C17H13ClO3 B5140775 7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No. B5140775
M. Wt: 300.7 g/mol
InChI Key: SLXKQTLPMAJBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one varies depending on its application. In cancer treatment, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In inflammation, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In microbial infections, it disrupts the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one are dose-dependent and vary depending on the application. In cancer treatment, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In microbial infections, it disrupts the cell membrane of bacteria and fungi, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations and has minimal toxicity to normal cells. However, its solubility in aqueous solutions is limited, which can make it difficult to work with in some experiments. Additionally, its stability in biological fluids such as serum is not well understood, which can affect its bioavailability and efficacy.

Future Directions

For research include further investigating its potential applications and understanding its stability and bioavailability in biological fluids.

Synthesis Methods

The synthesis of 7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The product is obtained in good yield and can be purified by column chromatography.

Scientific Research Applications

7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a fluorescent probe and in the synthesis of new materials.

properties

IUPAC Name

7-[(2-chlorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-11-8-17(19)21-16-9-13(6-7-14(11)16)20-10-12-4-2-3-5-15(12)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXKQTLPMAJBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one

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